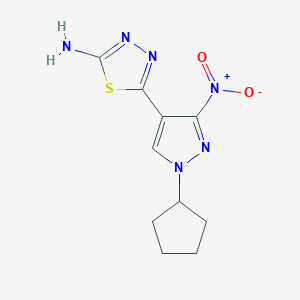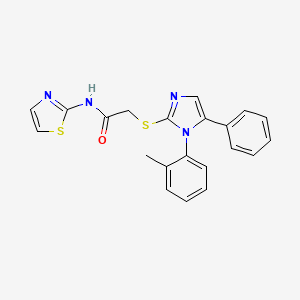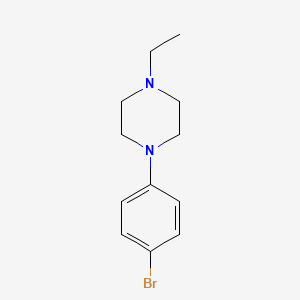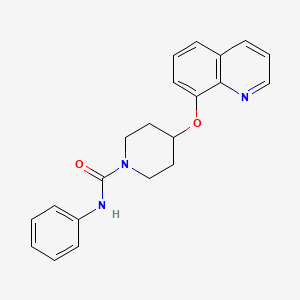
5-(1-Cyclopentyl-3-nitro-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1-Cyclopentyl-3-nitro-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine, commonly known as CPNPT, is a compound that has gained significant attention in the scientific community due to its potential therapeutic properties. CPNPT belongs to the class of thiadiazole derivatives, which have shown promising results in the treatment of various diseases.
Mecanismo De Acción
The exact mechanism of action of CPNPT is not fully understood. However, studies have shown that CPNPT inhibits the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and pain perception. By inhibiting the activity of COX-2, CPNPT reduces inflammation and pain. CPNPT has also been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism.
Biochemical and Physiological Effects
CPNPT has been shown to have significant biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and inflammation. CPNPT has also been shown to induce apoptosis in cancer cells, which can potentially lead to the development of new cancer therapies. Additionally, CPNPT has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using CPNPT in lab experiments is its high purity, which can be achieved through recrystallization from ethanol. CPNPT is also relatively easy to synthesize, which makes it an attractive compound for research. However, one limitation of using CPNPT in lab experiments is its low solubility in water, which can make it difficult to administer in some experimental settings.
Direcciones Futuras
There are several potential future directions for research on CPNPT. One area of interest is the development of new anti-inflammatory and analgesic therapies based on the structure of CPNPT. Additionally, CPNPT has shown potential as a treatment for neurodegenerative diseases, and further research in this area could lead to the development of new therapies for these conditions. Finally, the anti-cancer properties of CPNPT warrant further investigation, and future research could lead to the development of new cancer therapies.
Métodos De Síntesis
The synthesis method of CPNPT involves the reaction of 3-nitro-1H-pyrazole-4-carboxylic acid with thiosemicarbazide in the presence of phosphorous oxychloride. The resulting product is then reacted with cyclopentanone in the presence of sodium ethoxide to obtain CPNPT. The purity of CPNPT can be increased by recrystallization from ethanol.
Aplicaciones Científicas De Investigación
CPNPT has been studied extensively for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and anti-cancer properties. CPNPT has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
5-(1-cyclopentyl-3-nitropyrazol-4-yl)-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N6O2S/c11-10-13-12-9(19-10)7-5-15(6-3-1-2-4-6)14-8(7)16(17)18/h5-6H,1-4H2,(H2,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNQGZVYXSBTLMH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=C(C(=N2)[N+](=O)[O-])C3=NN=C(S3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N6O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3-(dimethylamino)propyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2354231.png)




![3-(4-methylbenzyl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2354239.png)



![N-benzyl-2-((4-fluorophenyl)sulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2354246.png)




